![molecular formula C14H7F3O2 B073736 2-(Trifluoromethyl)xanthone CAS No. 1496-15-7](/img/structure/B73736.png)
2-(Trifluoromethyl)xanthone
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Overview
Description
2-(Trifluoromethyl)xanthone is a compound with the molecular formula C14H7F3O2 . It is a decomposition product of the dopamine receptor antagonist and antipsychotic agent Flupentixol .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)xanthone involves various methods. One approach includes the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the use of transition-metal-catalyzed coupling reactions of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)xanthone consists of a xanthone core with a trifluoromethyl group attached. The xanthone core is a yellow-colored and oxygen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethyl)xanthone are diverse. For instance, the synthesis of xanthones involves classical and modified reactions, the use of various catalysts, and different types of coupling . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Scientific Research Applications
Treatment of Telangiectasia and Rosacea
Xanthone derivatives have been found to be potentially useful in the treatment of telangiectasia and rosacea . These are common dermatological conditions characterized by chronic skin inflammation, vascular abnormalities, and visible blood vessels . Xanthone derivatives exert their therapeutic effects through the inhibition of pro-inflammatory cytokines, modulation of oxidative stress pathways, and regulation of vascular endothelial growth factors .
Antioxidant Properties
Xanthone derivatives, including 2-(Trifluoromethyl)xanthone, have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases associated with oxidative stress.
Anti-inflammatory Properties
The anti-inflammatory properties of xanthone derivatives make them potentially useful in the treatment of inflammatory diseases .
Anti-cancer Activities
Xanthone derivatives have been found to exhibit anti-cancer activities . This makes them potentially useful in the development of new cancer therapies.
Modulators of Enzymatic Activity
Recent investigations have unveiled the potential of xanthone derivatives as modulators of enzymatic activity . This could lead to their use in the development of new drugs that work by modulating the activity of specific enzymes.
Defense Metabolites in Plants
Xanthones are known to act as defense metabolites in plants . They are activated after elicitation by a Ca 2±mediated H 2 O 2 generation, leading to an increase in xanthone biosynthesis .
Synthesis of Xanthones and Azaxanthones
Xanthones and azaxanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . The synthesis of these compounds has seen recent advances, and 2-(Trifluoromethyl)xanthone could potentially be used in these synthetic processes .
Drug Development
Given the wide range of biological activities exhibited by xanthone derivatives, they are considered promising structures for drug development . The diverse pharmacological properties of these compounds make them potentially useful in the development of new drugs for a variety of conditions .
Mechanism of Action
Target of Action
Xanthones, in general, have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, with structure-activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .
Mode of Action
Xanthones have been shown to exhibit various actions against cancer cells, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk
Biochemical Pathways
Xanthones have been shown to modulate key signaling pathways such as the pi3k/akt and mapk pathways . These pathways are crucial in regulating cell growth, proliferation, and survival, and their modulation can lead to apoptosis and cell cycle arrest .
Pharmacokinetics
It is known that the pharmacokinetics of xanthones can be influenced by the presence of prenyl moieties, which are vital for cellular internalization .
Result of Action
Xanthones have been shown to exhibit neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . They also demonstrated anti-cholinesterase activity, which protects against the loss of acetylcholine .
Action Environment
It is known that the synthesis and lead optimization process of xanthones can be accelerated by various approaches involved in recent breakthroughs in drug discovery
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGBDMNMFJKRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375350 |
Source
|
Record name | 2-Trifluoromethyl-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1496-15-7 |
Source
|
Record name | 2-Trifluoromethyl-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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